molecular formula C16H21NO4S B4017940 N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No. B4017940
M. Wt: 323.4 g/mol
InChI Key: OASCWDLGISBCAX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the reaction of appropriate amines with sulfonyl chlorides or the modification of existing sulfonamide frameworks. For compounds with a benzodioxine moiety, the synthesis can include steps such as the formation of the benzodioxine ring followed by its functionalization with the sulfonamide group. Although specific details on the synthesis of "N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide" are not directly available, related works provide insights into possible synthetic routes. For instance, the synthesis of ethylated sulfonamides incorporating a 1,4-benzodioxane moiety involves the reaction of 1,4-benzodioxane-6-amine with ethane sulfonyl chloride, followed by treatment with various alkyl/aralkyl halides in the presence of a base (M. Irshad et al., 2016).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives, including the target compound, is characterized by the presence of a sulfonamide group attached to a benzodioxine ring, which may influence its physicochemical and biological properties. The structural analysis often involves spectroscopic methods such as NMR and X-ray crystallography to elucidate the configuration of the cyclohexenyl group and the overall three-dimensional arrangement of the molecule. Studies on similar sulfonamide compounds, like "N-Cyclohexyl-N-ethyl-4-methylbenzenesulfonamide," highlight the significance of the sulfonamide N atom substitution and the cyclohexyl ring conformation (Zeeshan Haider et al., 2009).

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4S/c18-22(19,17-9-8-13-4-2-1-3-5-13)14-6-7-15-16(12-14)21-11-10-20-15/h4,6-7,12,17H,1-3,5,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OASCWDLGISBCAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNS(=O)(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(cyclohex-1-en-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Reactant of Route 2
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N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Reactant of Route 3
Reactant of Route 3
N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Reactant of Route 4
Reactant of Route 4
N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Reactant of Route 5
Reactant of Route 5
N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Reactant of Route 6
Reactant of Route 6
N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

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